

VUF 8430: A Chemical Probe for Histamine H4 Receptor Studies

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Compound of Interest

Compound Name: VUF 8328

Cat. No.: B1684072

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The histamine H4 receptor (H4R) is a G protein-coupled receptor (GPCR) predominantly expressed on cells of the immune system, including mast cells, eosinophils, dendritic cells, and T cells.^[1] Its involvement in inflammatory and immune responses has made it an attractive target for the development of therapeutics for allergic and inflammatory diseases. VUF 8430 is a potent and selective agonist for the histamine H4 receptor. As a non-imidazole compound, it serves as a valuable chemical probe to investigate the physiological and pathophysiological roles of the H4R, complementing the actions of endogenous histamine and other synthetic ligands. This document provides detailed application notes and protocols for the use of VUF 8430 in H4 receptor studies.

Pharmacological Profile of VUF 8430

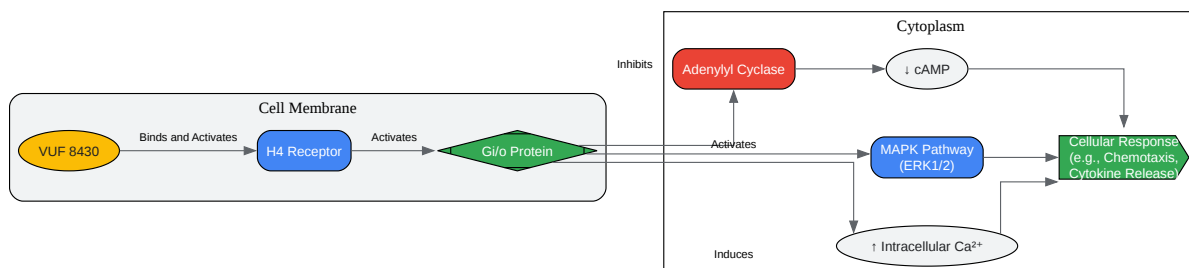
VUF 8430, chemically known as S-(2-guanidylethyl)-isothiourea, has been extensively characterized for its binding affinity and functional potency at histamine receptor subtypes. The following table summarizes its pharmacological properties, demonstrating its high affinity and selectivity for the H4 receptor.

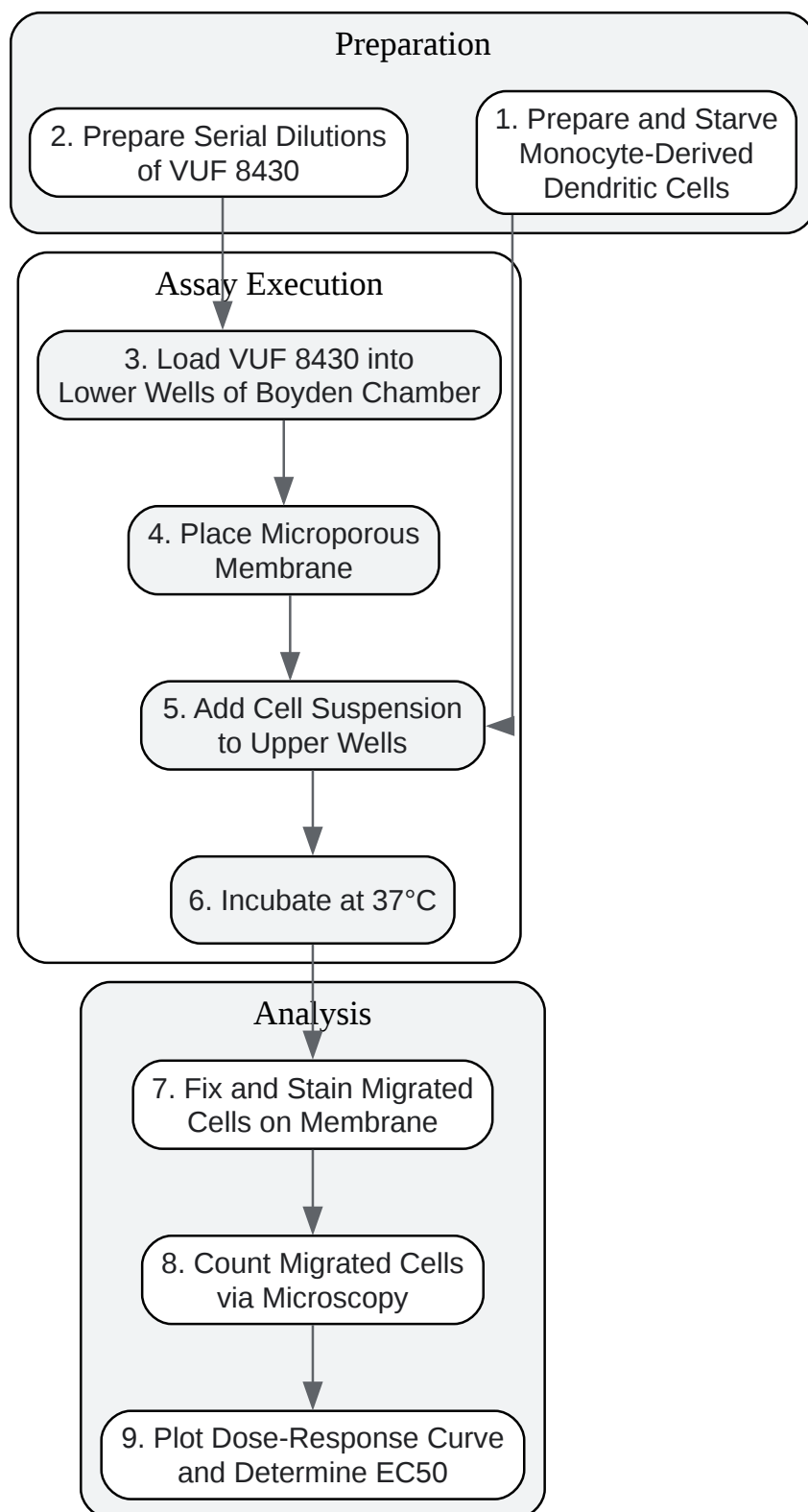
Parameter	Species	H4 Receptor	H3 Receptor	H2 Receptor	H1 Receptor	Reference
Binding Affinity (pKi)	Human	7.5	6.0	< 5.0	< 5.0	[2][3]
Rat	~7.1	~7.0	Inactive	Inactive	[4]	
Mouse	~6.4	-	-	-	[4]	
Functional Potency (pEC50)	Human	7.3	Full Agonist	Weak Partial Agonist	Inactive	[1][5][6]
Rat	Full Agonist	-	-	-	[4]	
Mouse	Full Agonist	-	-	-	[4]	

Note: pKi is the negative logarithm of the inhibitory constant (Ki). pEC50 is the negative logarithm of the half-maximal effective concentration (EC50). A higher value indicates greater affinity or potency.

Histamine H4 Receptor Signaling

Activation of the H4 receptor by an agonist like VUF 8430 initiates a cascade of intracellular signaling events. The H4R primarily couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. Additionally, H4R activation can stimulate other signaling pathways, including the activation of mitogen-activated protein kinase (MAPK) pathways and mobilization of intracellular calcium, ultimately leading to cellular responses such as chemotaxis and cytokine release.





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